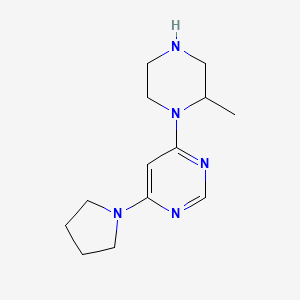
4-(2-甲基哌嗪-1-基)-6-(吡咯烷-1-基)嘧啶
描述
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its biochemical and physiological effects.
科学研究应用
Cancer Research: Apoptosis Induction
This compound has been studied for its potential in cancer treatment, particularly in inducing apoptosis in cancer cells. A study has shown that derivatives of this compound can inhibit tubulin polymerization, which is a promising strategy for cancer therapy . The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, which is the programmed death of cancer cells.
Medicinal Chemistry: Drug Design
In medicinal chemistry, the compound serves as a scaffold for designing new drugs. Its structure can be modified to create derivatives that bind to specific proteins or enzymes within the body, potentially leading to new treatments for various diseases .
Biochemistry: Enzyme Inhibition
The compound’s derivatives have been used to study enzyme inhibition. By binding to the active sites of enzymes, these derivatives can modulate their activity, which is useful in understanding disease mechanisms and developing therapeutic agents .
Pharmacology: Cytotoxicity Studies
Pharmacological studies involve examining the cytotoxic effects of new compounds. The compound has been evaluated for its cytotoxic activity against various cancer cell lines, providing insights into its therapeutic potential .
Organic Synthesis: Catalyst-Free Reactions
In organic synthesis, the compound can be used in catalyst-free reactions to synthesize a variety of derivatives. This approach is advantageous as it reduces the need for additional reagents and simplifies the purification process .
Chemical Engineering: Process Development
Chemical engineers may explore the use of this compound in the development of manufacturing processes. Its properties can influence reaction conditions, yields, and scalability, which are critical factors in industrial chemistry .
Materials Science: Novel Material Creation
The compound’s derivatives could contribute to the creation of new materials with unique properties. These materials might have applications in electronics, coatings, or as part of composite materials .
Molecular Modeling: Binding Studies
Molecular modeling studies have utilized the compound to understand how small molecules interact with larger biological molecules. This is crucial for the design of molecules with high specificity and efficacy in drug development .
属性
IUPAC Name |
4-(2-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-9-14-4-7-18(11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNJSVTRQXTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=NC(=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



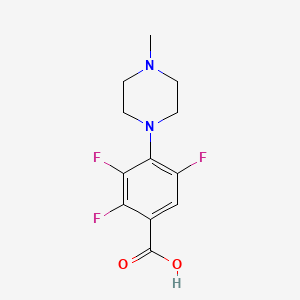
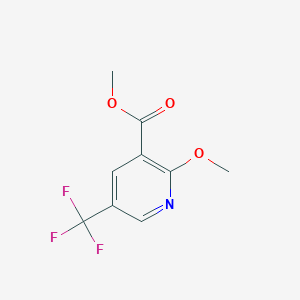
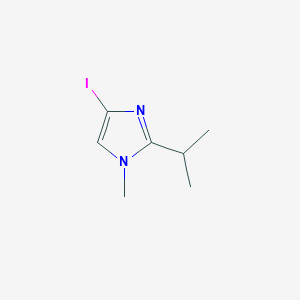
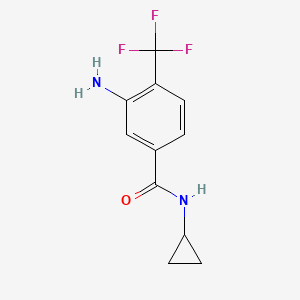
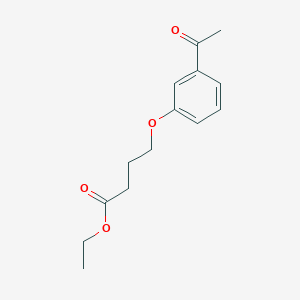
![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)
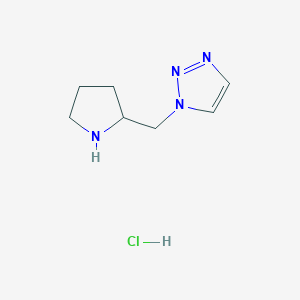
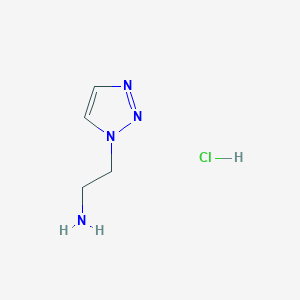
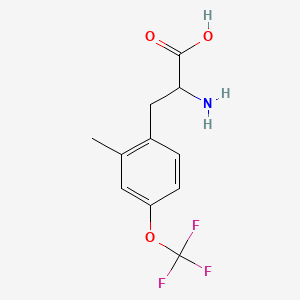
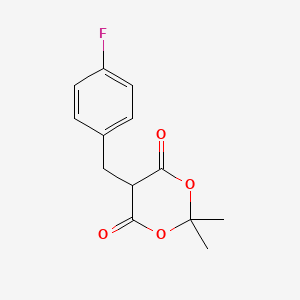
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)